REACTION_CXSMILES
|
CO[C:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][N:9]=1.O.[NH2:11][NH2:12]>C(O)C>[NH:11]([C:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][N:9]=1)[NH2:12] |f:1.2|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
COC=1CCCCCN1
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
N(N)C=1CCCCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |